molecular formula C12H17Cl3N2O B1453963 1-(2-Chlorophenyl)-2-piperazin-1-ylethanone dihydrochloride CAS No. 1170128-33-2

1-(2-Chlorophenyl)-2-piperazin-1-ylethanone dihydrochloride

Cat. No.: B1453963
CAS No.: 1170128-33-2
M. Wt: 311.6 g/mol
InChI Key: XODFOHBXWWFTLQ-UHFFFAOYSA-N
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Description

“1-(2-Chlorophenyl)-2-piperazin-1-ylethanone dihydrochloride” is a chemical compound with the linear formula C10H13ClN2 · HCl . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical and Chemical Properties Analysis

The compound has a melting point of 160-163 °C (dec.) (lit.) . Its solubility in DMSO and methanol is slight .

Scientific Research Applications

Overview of Arylpiperazine Derivatives

Arylpiperazine derivatives, including compounds like 1-(2-Chlorophenyl)-2-piperazin-1-ylethanone dihydrochloride, have garnered clinical attention for their therapeutic potential, mainly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolic transformations, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. This class of metabolites has been studied for their distribution in tissues and their pharmacological actions in relation to the parent arylpiperazine derivatives. The variability in metabolite-to-parent drug ratios among individuals highlights the complexity of their pharmacokinetics and pharmacodynamics (S. Caccia, 2007).

Piperazine Derivatives for Therapeutic Use

Piperazine, as a core structure, is pivotal in drug design, given its presence in a wide range of drugs with diverse therapeutic applications. Modifications to the piperazine nucleus can significantly alter the medicinal potential of resultant molecules. The exploration of piperazine-based molecules has expanded beyond central nervous system (CNS) activity, demonstrating its versatility and potential in discovering drug-like elements for various diseases. This underscores the importance of further therapeutic investigations into piperazine-based compounds (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Piperazine and Morpholine in Medicinal Chemistry

Recent medicinal chemistry investigations have emphasized the broad pharmaceutical applications of piperazine and morpholine analogues. The review of in vitro and in vivo studies of these compounds reveals their potent pharmacophoric activities and highlights new methods for their synthesis. This review provides insights into the current trends in the synthesis of piperazine and morpholine analogues and their significant pharmacophoric activities, suggesting the necessity for continued development in this domain (Al-Ghorbani Mohammed, A. Begum, S. V. M. Zabiulla, S. Khanum, 2015).

Mechanism of Action

Target of Action

It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes in the body, indicating the broad potential of piperazine derivatives.

Biochemical Analysis

Biochemical Properties

1-(2-Chlorophenyl)-2-piperazin-1-ylethanone dihydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to bind to the 5-HT1A receptor with high affinity and antagonize 5-HT2C receptors . These interactions suggest that this compound may influence serotonin signaling pathways, which are critical for regulating mood, cognition, and other physiological processes.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can lead to changes in intracellular signaling cascades, ultimately affecting gene expression and metabolic activities within the cell . These effects can have significant implications for understanding the compound’s potential therapeutic applications and side effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By binding to serotonin receptors, the compound can modulate the activity of these receptors, leading to altered signaling pathways and downstream effects on gene expression . Additionally, the compound may inhibit or activate specific enzymes involved in neurotransmitter metabolism, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its potential therapeutic and toxic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage-response relationship is crucial for determining the compound’s safety and efficacy in preclinical studies. Threshold effects and potential toxicities at high doses must be carefully evaluated to ensure safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by enzymes and cofactors. The compound undergoes biotransformation through phase I and phase II reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s localization and accumulation in specific tissues can affect its biological activity and therapeutic potential . Understanding these transport mechanisms is critical for optimizing the compound’s delivery and efficacy in clinical settings.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-2-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O.2ClH/c13-11-4-2-1-3-10(11)12(16)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODFOHBXWWFTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC=CC=C2Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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